1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride is an organic compound with the molecular formula C7H13ClN4O. It is a heterocyclic compound containing a pyrazole ring substituted with a butyl group, a nitroso group, and an amine group.
Preparation Methods
The synthesis of 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation of the pyrazole ring using butyl halides in the presence of a base.
Nitrosation: The nitroso group is introduced by treating the butyl-substituted pyrazole with nitrous acid or other nitrosating agents.
Amination: The amine group is introduced through the reaction of the nitroso compound with ammonia or an amine source.
Formation of the hydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or hydrazones.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: It is used in studies to understand the biological activity of nitroso compounds and their interactions with biomolecules.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
1-butyl-3-nitroso-1H-pyrazol-5-amine hydrochloride: Similar structure but with the nitroso group at a different position.
1-butyl-4-nitro-1H-pyrazol-5-amine hydrochloride: Contains a nitro group instead of a nitroso group.
1-butyl-4-amino-1H-pyrazol-5-amine hydrochloride: Lacks the nitroso group and has an additional amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-butyl-4-nitrosopyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-2-3-4-11-7(8)6(10-12)5-9-11;/h5H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQPDRQHSLTNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)N=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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